molecular formula C19H14ClN5O3 B2553656 3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 951577-16-5

3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

Cat. No.: B2553656
CAS No.: 951577-16-5
M. Wt: 395.8
InChI Key: SUVWVKFOVCFQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 1,3-benzodioxole group and at the 5-position with a 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl moiety. Structural characterization of similar compounds (e.g., via X-ray crystallography) commonly employs SHELXL for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O3/c1-10-3-5-13(8-14(10)20)25-11(2)17(22-24-25)19-21-18(23-28-19)12-4-6-15-16(7-12)27-9-26-15/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVWVKFOVCFQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H14ClN5O3C_{17}H_{14}ClN_{5}O_{3} with a molar mass of 365.77 g/mol. The structure features a benzodioxole moiety linked to a triazole and an oxadiazole ring, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

The oxadiazole core is often associated with anticancer properties. In vitro studies have shown that oxadiazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Table 1: Summary of Anticancer Activities of Related Compounds

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound AHeLa12.5Apoptosis induction
Compound BMCF78.0Cell cycle arrest
Target CompoundTBDTBDTBD

Anti-inflammatory Activity

The benzodioxole moiety has been linked to anti-inflammatory effects in various studies. Compounds containing this group have shown the ability to inhibit pro-inflammatory cytokines in vitro.

Case Study: Inhibition of Cytokines
In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, derivatives demonstrated a reduction in TNF-alpha and IL-6 levels by up to 70%. The target compound may exhibit similar effects based on its structural components.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many benzodioxole and oxadiazole derivatives act as enzyme inhibitors, impacting pathways involved in inflammation and cell proliferation.
  • Receptor Modulation : The triazole component may interact with various receptors involved in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

Key Observations :

  • In contrast, the target compound’s 1,3-benzodioxole group offers electron-donating effects, which may influence solubility and metabolic stability.
  • Triazole Variations : The triazole in the target compound is substituted with a 3-chloro-4-methylphenyl group, whereas the analogue in uses a 3-methylphenyl group. Chlorine’s electronegativity and steric effects could modulate receptor affinity or enzymatic inhibition.
  • Core Flexibility : Replacing oxadiazole with benzoxadiazole (as in ) shifts spectroscopic properties but reduces structural similarity to the target compound.

Physicochemical and Spectroscopic Comparisons

  • Spectroscopy : The benzoxadiazole-triazole hybrid in was analyzed via UV/fluorescence spectroscopy, revealing redshifted emission compared to simpler triazoles. The target compound’s benzodioxole group may similarly influence its spectral profile.
  • Crystallography : Structural studies of analogues (e.g., ) rely on SHELX refinement , confirming planar geometries for oxadiazole cores. The chloro and methyl groups in the target compound may introduce torsional strain, affecting crystal packing.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can purity be maximized?

Methodological Answer:
The synthesis typically involves cyclocondensation or cyclization reactions. For example, precursors like substituted triazoles and oxadiazoles are combined under reflux conditions in solvents such as dimethylformamide (DMF) or acetonitrile. Catalysts like acetic acid may enhance reaction rates. To maximize purity, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol. Reaction progress should be monitored via TLC or HPLC .

Basic: Which spectroscopic and crystallographic techniques are essential for structural validation?

Methodological Answer:

  • Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm proton and carbon environments, especially aromatic regions (6.5–8.5 ppm). Mass spectrometry (HRMS) verifies molecular weight.
  • Crystallography: Single-crystal X-ray diffraction (SHELXL) resolves bond lengths and angles. Refinement parameters (R-factor < 0.05) ensure accuracy. ORTEP-3 can visualize thermal ellipsoids for steric effects .

Advanced: How to resolve contradictions in crystallographic data refinement?

Methodological Answer:
Discrepancies may arise from twinning or low-resolution data. Use SHELXL’s TWIN/BASF commands for twinned structures. Validate hydrogen bonding via PLATON’s ADDSYM. Cross-check with spectroscopic data to confirm functional group orientations. For ambiguous electron density, employ omit maps to reduce model bias .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. Cell viability assays (MTT or resazurin) assess cytotoxicity. IC50_{50} values should be calculated using non-linear regression (GraphPad Prism). Include positive controls (e.g., staurosporine) and triplicate replicates .

Advanced: How to design experiments for in vivo pharmacokinetic profiling?

Methodological Answer:
Use rodent models to study absorption (oral vs. intravenous), metabolism (LC-MS/MS for plasma metabolites), and excretion. Apply compartmental modeling (WinNonlin) to calculate AUC, t1/2t_{1/2}, and bioavailability. Tissue distribution studies require HPLC-UV or radioisotope labeling. Address interspecies variability using humanized liver models .

Basic: What solvents and reaction conditions stabilize this compound during synthesis?

Methodological Answer:
Polar aprotic solvents (DMF, DMSO) enhance solubility for cyclization. Avoid protic solvents (water, methanol) to prevent hydrolysis of the oxadiazole ring. Maintain temperatures between 80–120°C under inert gas (N2_2) to suppress oxidation. Post-reaction, quench with ice-water to precipitate the product .

Advanced: How to investigate structure-activity relationships (SAR) using derivatives?

Methodological Answer:

  • Modifications: Introduce substituents at the benzodioxole (electron-donating groups) or triazole (halogens) moieties via Suzuki coupling or nucleophilic substitution.
  • Assays: Correlate substituent effects with bioactivity using multivariate regression. Molecular docking (AutoDock Vina) predicts binding poses to targets like kinases or GPCRs .

Basic: What are common pitfalls in synthesizing triazole-oxadiazole hybrids?

Methodological Answer:

  • Side Reactions: Azide-alkyne cycloaddition may yield regioisomers. Use Cu(I) catalysts for 1,4-triazole selectivity.
  • Purification: Oxadiazoles often co-elute with byproducts. Optimize silica gel polarity (e.g., 5% MeOH in DCM) for separation. Confirm purity via melting point consistency (±2°C) .

Advanced: How to validate computational models predicting bioactivity?

Methodological Answer:
Compare docking scores (Glide SP/XP) with experimental IC50_{50} values. Use molecular dynamics (GROMACS) to assess binding stability (RMSD < 2 Å). Validate QSAR models with leave-one-out cross-validation (R2^2 > 0.7). Address false positives via orthogonal assays (e.g., SPR for binding kinetics) .

Advanced: What strategies mitigate oxidative degradation during storage?

Methodological Answer:
Store under argon at −20°C in amber vials. Add antioxidants (0.1% BHT) to DMSO stock solutions. Monitor degradation via UPLC-PDA at 254 nm. For lyophilized forms, use cryoprotectants (trehalose) to prevent aggregation. Accelerated stability studies (40°C/75% RH) predict shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.